The compound c[L-mTyr-D-pro-L-Phe-D-trp] is a macrocyclic tetrapeptide, characterized by its cyclic structure formed from four amino acids: L-tyrosine, D-proline, L-phenylalanine, and D-tryptophan. This compound is particularly notable for its potential biological activities, especially in the context of opioid receptor research. It has been studied for its interactions with various opioid receptors, which play critical roles in pain modulation and addiction mechanisms.
c[L-mTyr-D-pro-L-Phe-D-trp] is classified under cyclic peptides, which are peptides that form a ring structure. This specific compound is synthesized through solid-phase peptide synthesis techniques and is primarily sourced from chemical suppliers specializing in peptide synthesis. Its classification as a macrocyclic tetrapeptide highlights its structural complexity and potential for specific biological interactions.
The synthesis of c[L-mTyr-D-pro-L-Phe-D-trp] typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The process begins with the sequential assembly of the linear peptide on a solid support using Fmoc-protected amino acids and coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) along with DIPEA (N,N-Diisopropylethylamine) as a base.
The molecular structure of c[L-mTyr-D-pro-L-Phe-D-trp] features a cyclic arrangement of four amino acids linked by peptide bonds. The specific stereochemistry of the amino acids contributes to the compound's unique properties and biological activity.
c[L-mTyr-D-pro-L-Phe-D-trp] can undergo several chemical reactions:
The mechanism of action for c[L-mTyr-D-pro-L-Phe-D-trp] primarily involves its interaction with opioid receptors. It exhibits antagonistic activity at kappa opioid receptors, which can influence pain pathways and addiction behaviors. Binding to these receptors inhibits their activity, potentially preventing stress-induced reinstatement of drug-seeking behavior in experimental models .
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used to confirm the identity and purity of synthesized peptides like c[L-mTyr-D-pro-L-Phe-D-trp] .
c[L-mTyr-D-pro-L-Phe-D-trp] has several scientific applications:
This compound exemplifies how macrocyclic peptides can be leveraged for significant biological research and therapeutic applications.
Constrained macrocyclic peptides like c[L-mTyr-D-pro-L-Phe-D-trp] exhibit distinct three-dimensional architectures that underlie their pharmacological superiority. Cyclization restricts conformational flexibility, minimizing entropic penalties upon target binding and enhancing binding affinity and specificity. This structural preorganization is critical for engaging shallow, solvent-exposed protein surfaces, such as opioid receptor interfaces, which typically evade small-molecule inhibition [7] [10].
Key Structural Features:
Table 1: Physicochemical Properties of c[L-mTyr-D-pro-L-Phe-D-trp] Compared to Linear and Conventional Peptides
| Property | c[L-mTyr-D-pro-L-Phe-D-trp] | Linear Analogue | Rule of 5 Threshold |
|---|---|---|---|
| Molecular Weight (Da) | ~650 | ~600 | ≤500 |
| Hydrogen Bond Donors | 3 | 5 | ≤5 |
| Hydrogen Bond Acceptors | 8 | 9 | ≤10 |
| Calculated LogP | 3.2 | 2.1 | — |
| Passive Permeability (PAMPA) | High | Low | — |
Data derived from analyses of analogous cyclic tetrapeptides [1] [5] [10].
The peptide’s stability against enzymatic degradation is markedly enhanced by cyclization and D-amino acids, which impede exopeptidase access. Studies on similar compounds (e.g., cyclo[Phe-D-Pro-Phe-D-Trp]) demonstrate half-lives >60 minutes in liver microsomes, contrasting with rapid degradation of L-configured counterparts [8].
This tetrapeptide serves as a quintessential model for probing opioid receptor pharmacology due to its balanced affinity for mu (MOR) and kappa (KOR) opioid receptors. Its design incorporates L-2-methyltyrosine (L-mTyr), a tyrosine analogue that enhances MOR engagement by mimicking endogenous ligand motifs, while D-tryptophan confers KOR antagonism and metabolic resilience [2] [8].
Pharmacological Profiling:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8